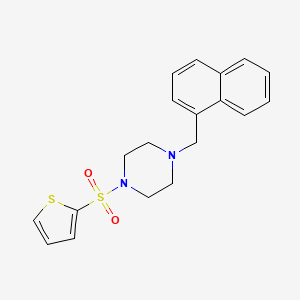
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal activity. The precise mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor binding pocket.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased serotonin release, decreased anxiety-like behavior, improved cognitive function, and enhanced antidepressant-like effects. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for more precise investigation of these receptor systems. However, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments. Additionally, the synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several areas of future research that could be explored with 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in treating various psychiatric disorders, such as depression and anxiety. Another direction is to further elucidate the mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, particularly in terms of its interactions with specific amino acid residues in the receptor binding pocket. Additionally, the development of more potent and selective 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine analogs could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.
Synthesemethoden
The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves several steps, starting with the reaction of 1-naphthylmethylamine with 2-chlorothiophene to form 1-(1-naphthylmethyl)-4-chloro-2-thienylpiperazine. This intermediate is then reacted with sodium sulfide to form the final product, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as a tool compound to investigate the role of serotonin receptors in various physiological processes. It has been found to selectively activate 5-HT1A and 5-HT7 receptors, which are involved in regulating mood, anxiety, and cognition. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in developing new treatments for depression, anxiety disorders, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMLJWURNAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




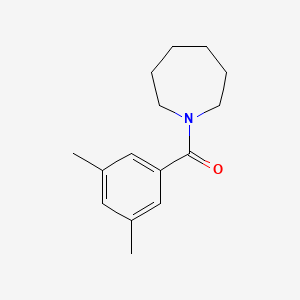
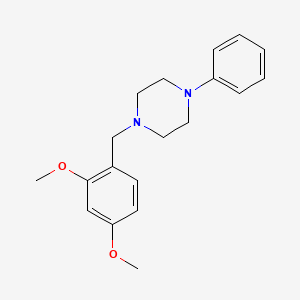
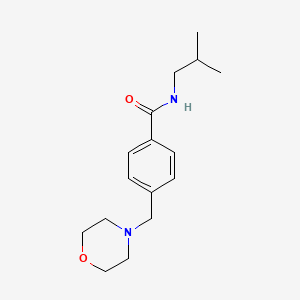

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
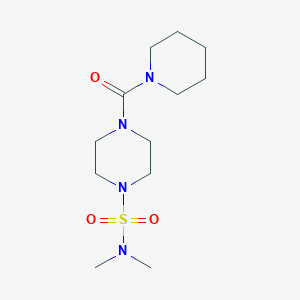

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)
![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

